N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide
Description
N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O4/c1-23-14(24-2)13(21)19-5-7-20(8-6-19)15(22)18-10-3-4-11(16)12(17)9-10/h3-4,9,14H,5-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZANBZCLZHWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 3,4-difluorophenyl group: This step involves the reaction of the piperazine intermediate with a 3,4-difluorophenyl halide under basic conditions.
Acetylation: The final step is the acetylation of the piperazine derivative with 2,2-dimethoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the acetyl group or reduction of the piperazine ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deacetylated or reduced piperazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Piperazine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:
Receptors: Binding to neurotransmitter receptors, leading to modulation of signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)piperazine: Lacks the acetyl and dimethoxy groups, potentially leading to different pharmacological properties.
4-(2,2-dimethoxyacetyl)piperazine: Lacks the 3,4-difluorophenyl group, which may affect its biological activity.
N-(3,4-difluorophenyl)-4-acetylpiperazine: Similar structure but without the dimethoxy groups, which could influence its reactivity and interactions.
Uniqueness
N-(3,4-difluorophenyl)-4-(2,2-dimethoxyacetyl)piperazine-1-carboxamide is unique due to the presence of both the 3,4-difluorophenyl and 2,2-dimethoxyacetyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
